

N-Methyldidecylamine (CAS 7396-58-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyldidecylamine**

Cat. No.: **B1630444**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldidecylamine, with the Chemical Abstracts Service (CAS) number 7396-58-9, is a tertiary amine that is gaining attention in various scientific fields. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, and burgeoning applications, particularly in the realms of oncology and nanotechnology-based drug delivery systems. This document consolidates key data, outlines experimental protocols, and visualizes complex processes to serve as a vital resource for professionals in research and development.

Chemical and Physical Properties

N-Methyldidecylamine is a clear, slightly light yellow liquid characterized by a fish-like odor.^[1] It is a combustible material that is insoluble in water.^{[1][2]} This tertiary amine is composed of a central nitrogen atom bonded to two decyl chains and one methyl group.

Property	Value	Reference(s)
CAS Number	7396-58-9	[1]
Molecular Formula	C ₂₁ H ₄₅ N	[1]
Molecular Weight	311.59 g/mol	[1]
Appearance	Clear, slightly light yellow liquid with a fish-like odor	[1] [3]
Density	0.807 g/mL at 20 °C	[1]
Melting Point	-7.4 °C	[1]
Boiling Point	145 °C at 2 mmHg	[1]
Flash Point	93 °C	[1]
Water Solubility	1.2 µg/L	[1]
LogP	8.8	[1]
pKa	9.83 ± 0.50 (Predicted)	[1]

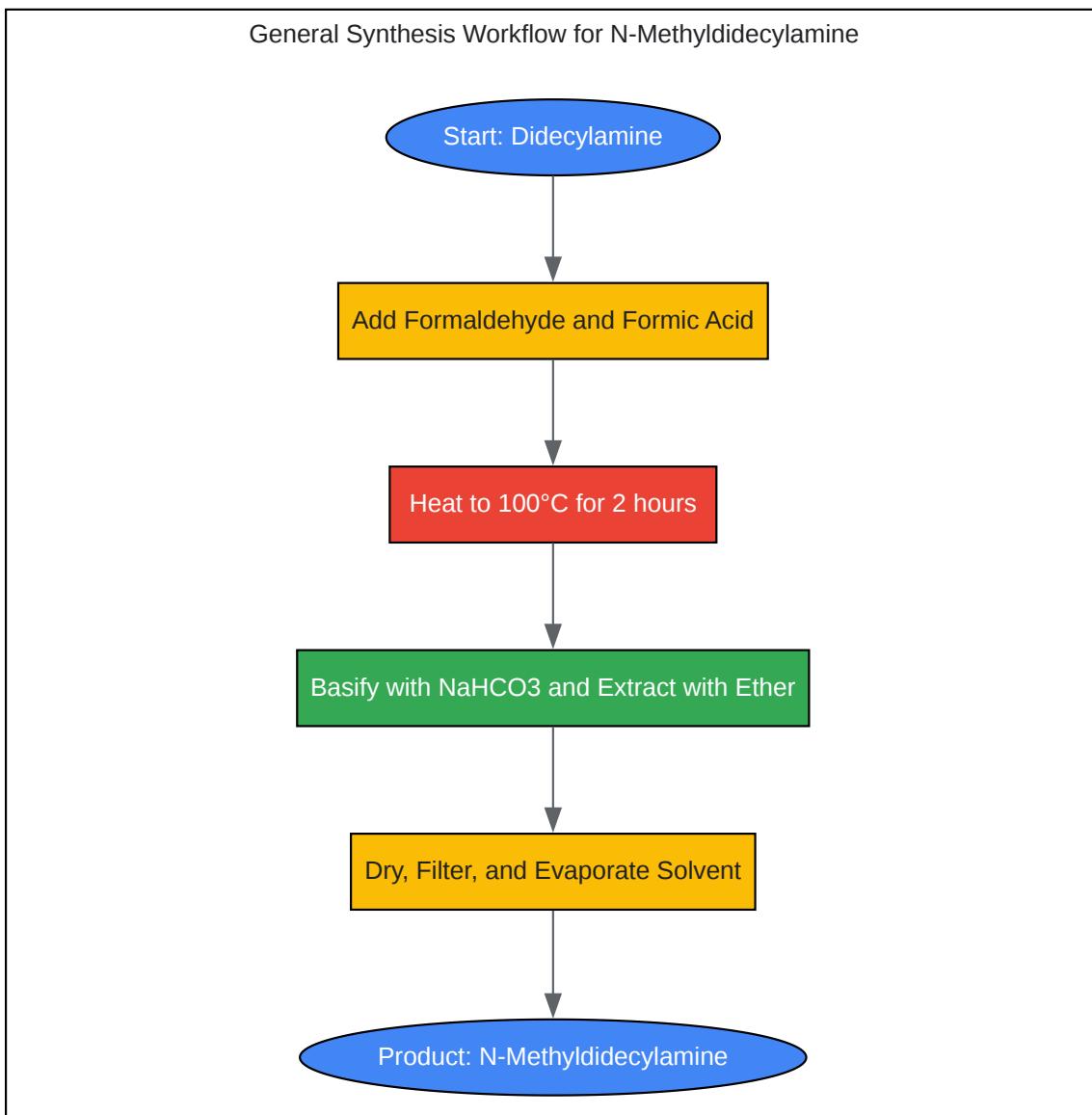
Synthesis and Manufacturing

The industrial production of **N-Methyldidecylamine** is primarily achieved through two main synthetic routes:

- Reductive Amination: This method involves the reaction of didecylamine with formaldehyde in the presence of a reducing agent and a catalyst.
- Alkylation: This route entails the alkylation of a suitable amine with a long-chain alkyl halide.

A common laboratory-scale synthesis involves the N-methylation of didecylamine.

Experimental Protocol: N-Methylation of Didecylamine (Illustrative)


This protocol is a general representation of N-methylation and may require optimization for specific laboratory conditions.

Materials:

- Didecylamine
- Formaldehyde (37% solution in water)
- Formic acid (88%)
- Diethyl ether
- Sodium sulfate (anhydrous)
- Sodium bicarbonate (saturated solution)

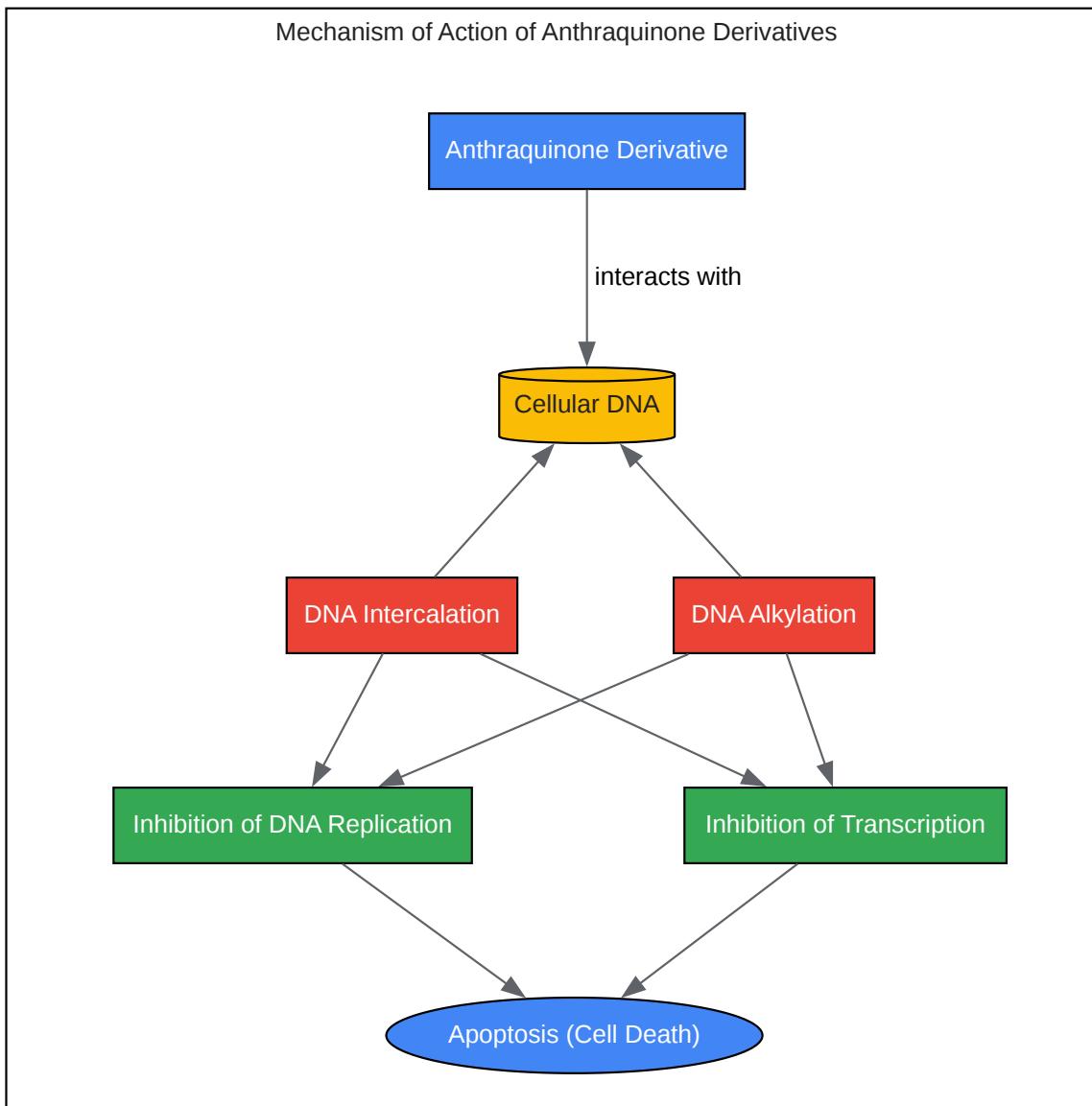
Procedure:

- To a stirred solution of didecylamine (1 equivalent) in formic acid, add formaldehyde (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 100°C and maintain for 2 hours.
- Cool the mixture to room temperature and basify with a saturated solution of sodium bicarbonate until the pH is approximately 9.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield crude **N-Methyldidecylamine**.
- Purify the product by vacuum distillation.

[Click to download full resolution via product page](#)

General Synthesis Workflow for **N-Methyldidecylamine**.

Applications in Research and Drug Development


N-Methyldidecylamine serves as a versatile intermediate and reagent in several areas of research and development, most notably in the synthesis of potential anticancer agents and as a capping agent in the formation of nanoparticles for drug delivery.

Synthesis of Anthraquinone-Based Anticancer Agents

N-Methyldidecylamine is a key reagent in the synthesis of novel anthraquinone compounds that exhibit potential as anticancer agents.^{[4][5]} These synthesized compounds often function through mechanisms involving DNA intercalation and alkylation, leading to cellular apoptosis.

Mechanism of Action of Resulting Anthraquinone Derivatives:

The anticancer activity of many anthraquinone derivatives stems from their ability to interact with cellular DNA. The planar aromatic structure of the anthraquinone core allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.^{[6][7]} This disrupts the normal structure of DNA and can inhibit processes like DNA replication and transcription. Additionally, some derivatives can alkylate DNA, forming covalent bonds that further damage the DNA structure and trigger cell death pathways.^{[2][3]}

[Click to download full resolution via product page](#)

Simplified signaling pathway of anthraquinone derivatives.

Role in Nanoparticle Synthesis for Drug Delivery

N-Methyldidecylamine can be employed as a capping agent in the synthesis of nanoparticles.

[6] In this role, the amine group coordinates to the surface of the growing nanoparticle, while its long alkyl chains provide a steric barrier, preventing aggregation and controlling the size and stability of the nanoparticles. These functionalized nanoparticles can then be loaded with therapeutic agents for targeted drug delivery.

Experimental Protocol: Synthesis of Didecylamine-Capped Palladium Nanoparticles (Adapted)

This protocol is adapted from methods using similar long-chain amines and can be modified for **N-Methyldidecylamine**.

Materials:

- Palladium(II) acetylacetonate ($\text{Pd}(\text{acac})_2$)
- **N-Methyldidecylamine**
- tert-Butylamine borane complex
- Toluene (anhydrous)
- Ethanol
- Inert gas (Argon or Nitrogen)

Procedure:

- In a three-neck round-bottom flask under an inert atmosphere, dissolve $\text{Pd}(\text{acac})_2$ in anhydrous toluene.
- Add **N-Methyldidecylamine** to the solution and stir.
- Heat the mixture to 60°C.
- In a separate vial, dissolve the tert-butylamine borane complex in anhydrous toluene.
- Slowly inject the reducing agent solution into the heated palladium precursor solution with vigorous stirring. A color change indicates nanoparticle formation.

- Continue stirring at 60°C for 1 hour.
- Cool the solution to room temperature.
- Precipitate the nanoparticles by adding excess ethanol and collect them by centrifugation.
- Wash the nanoparticles with ethanol to remove impurities.
- Disperse the purified nanoparticles in a non-polar solvent for storage.

[Click to download full resolution via product page](#)

Workflow for didecylamine-capped nanoparticle synthesis.

Toxicology and Safety

N-Methyldidecylamine is classified as toxic and may cause severe injury or death upon inhalation, ingestion, or skin contact.[\[1\]](#) It is also corrosive and can cause skin irritation and eye damage.[\[8\]](#)

Toxicity Data	Value	Species	Reference(s)
Acute Oral LD50	>500 mg/kg to <2,000 mg/kg	Rat	[1]
Acute Dermal LD50	>4,000 mg/kg	Rat	[1]
Acute Inhalation LC50	5.1 mg/L/4 hour (aerosol)	Rat	[1]

Handling and Personal Protective Equipment (PPE):

- Wear splashproof goggles or a face shield, chemical-resistant gloves, and an impervious apron and footwear.[\[1\]](#)
- Use a NIOSH-approved respirator for particles, gases, and vapors.[\[1\]](#)
- An eyewash station and emergency shower should be readily available in the work area.[\[1\]](#)

Regulatory Information

N-Methyldidecylamine is listed on several international chemical inventories, indicating its commercial use and the need for regulatory compliance.

Inventory	Status	Reference(s)
EINECS (European Inventory of Existing Commercial Chemical Substances)	Listed (230-990-1)	[8]
TSCA (Toxic Substances Control Act, USA)	Listed	[9]
DSL/NDSL (Domestic/Non-Domestic Substances List, Canada)	Listed	[10]
AICS (Australian Inventory of Chemical Substances)	Listed	[10]
IECSC (Inventory of Existing Chemical Substances in China)	Listed	[10]
KECL (Korean Existing Chemicals List)	Listed	[10]

Conclusion

N-Methyldidecylamine is a tertiary amine with significant potential in synthetic chemistry, particularly in the development of novel therapeutics and advanced materials. Its role as a precursor to potential anticancer compounds and as a functional component in nanoparticle synthesis highlights its importance for researchers and drug development professionals. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for harnessing its full potential while ensuring laboratory and environmental safety. Further research into its direct biological activities and applications in various drug delivery platforms is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.greenbook.net [assets.greenbook.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 8. N-Methyldidecylamine 95 7396-58-9 [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [N-Methyldidecylamine (CAS 7396-58-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630444#n-methyldidecylamine-cas-number-7396-58-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com